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molecular formula C9H9NO4S B1363653 2-[(2-Carboxyethyl)sulfanyl]nicotinic acid CAS No. 286472-02-4

2-[(2-Carboxyethyl)sulfanyl]nicotinic acid

Cat. No. B1363653
M. Wt: 227.24 g/mol
InChI Key: BECQKEAJAOJORW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07018997B2

Procedure details

A solution of 14 g. (61.6 mmol) 3-(3-Carboxy-2-pyridylthio)propionic acid [prepared as described in lit.: J. Heterocyclic Chem., 37.379(2000)]and 15 g.(185 mmol, 3 eqs) of anhydrous sodium acetate, in 200 mL. of acetic anhydride was refluxed (160° C.) under stirring, N2 atm, dry conditions, for 2 hours. Cooled, diluted with 300 mL of water, basified with 30% ammonium hydroxide solution to pH 8–9, extracted with 3×200 mL chloroform. Combined organics washed with 2×60 mL Sodium bicarbonate (satn.sol), water, dried, evaporated, gave 2.8 g. (27%) of the title compound, reddish solid, m.p.66–8° C., (M+H)+=166.2.
Quantity
61.6 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
37.379(2000)]and
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
185 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
27%

Identifiers

REACTION_CXSMILES
C([C:4]1[C:5]([S:10][CH2:11][CH2:12][C:13]([OH:15])=O)=[N:6][CH:7]=[CH:8][CH:9]=1)(O)=O.C([O-])(=O)C.[Na+].C(OC(=O)C)(=O)C>>[S:10]1[C:5]2=[N:6][CH:7]=[CH:8][CH:9]=[C:4]2[C:13](=[O:15])[CH2:12][CH2:11]1 |f:1.2|

Inputs

Step One
Name
Quantity
61.6 mmol
Type
reactant
Smiles
C(=O)(O)C=1C(=NC=CC1)SCCC(=O)O
Step Two
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
37.379(2000)]and
Quantity
15 g
Type
reactant
Smiles
Step Four
Name
Quantity
185 mmol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
N2 atm, dry conditions
TEMPERATURE
Type
TEMPERATURE
Details
Cooled
ADDITION
Type
ADDITION
Details
diluted with 300 mL of water
EXTRACTION
Type
EXTRACTION
Details
extracted with 3×200 mL chloroform
WASH
Type
WASH
Details
Combined organics washed with 2×60 mL Sodium bicarbonate (satn.sol), water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
gave 2.8 g

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1CCC(C=2C1=NC=CC2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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